molecular formula C15H23NO5 B13052903 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

Cat. No.: B13052903
M. Wt: 297.35 g/mol
InChI Key: RVRIEGIAXRXNFL-UHFFFAOYSA-N
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Description

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate is a complex organic compound with a unique structure that includes a furo[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate is unique due to its specific structural features, such as the furo[3,2-B]pyridine core and the presence of tert-butyl and ethyl groups

Biological Activity

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate (CAS No. 2139330-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer activity and mechanisms of action.

  • Molecular Formula : C₁₅H₂₃N₁O₅
  • Molecular Weight : 297.35 g/mol
  • Structure : The compound features a tetrahydrofuro-pyridine core which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Anticancer Activity

  • Mechanism of Action :
    • The compound interacts with tubulin at the colchicine binding site, leading to disruption of microtubule dynamics.
    • This interaction results in cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • In Vitro Studies :
    • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma), and K562 (human chronic myelogenous leukemia).
    • IC₅₀ Values :
      • For L1210 cells: IC₅₀ = 0.75 μM
      • For CEM cells: IC₅₀ = 0.70 μM
      • For HeLa cells: Significant inhibition observed with IC₅₀ values ranging from 1.1 to 4.7 μM across various derivatives .

Selectivity for Cancer Cells

The compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), with IC₅₀ values exceeding 20 μM in these normal cells . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies and Research Findings

  • Apoptosis Induction :
    • Studies indicated that treatment with the compound resulted in a significant increase in apoptotic cells in a dose-dependent manner.
    • At IC₅₀ concentrations, approximately 29.64% of K562 cells underwent apoptosis .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment led to an increase in G2/M phase cell population from 22.2% (control) to over 34% at higher concentrations, confirming the impact on cell cycle distribution .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameCell Line TestedIC₅₀ (μM)Mechanism of Action
Compound AL12100.75Tubulin inhibition
Compound BCEM0.70Apoptosis induction
Compound CHeLa1.1-4.7Cell cycle arrest

Molecular Docking Studies

Molecular docking studies suggest that the binding affinity of this compound to tubulin is influenced by its structural features, particularly the fused pyridine ring which enhances its interaction with the colchicine site .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

4-O-tert-butyl 7-O-ethyl 3,3a,5,6-tetrahydro-2H-furo[3,2-b]pyridine-4,7-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-5-19-13(17)10-6-8-16(11-7-9-20-12(10)11)14(18)21-15(2,3)4/h11H,5-9H2,1-4H3

InChI Key

RVRIEGIAXRXNFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(CCO2)N(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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